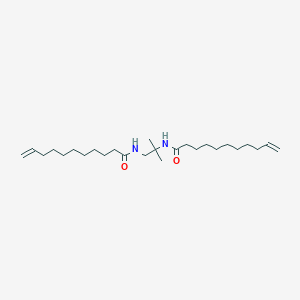
N,N'-(2-Methylpropane-1,2-diyl)di(undec-10-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Methylpropane-1,2-diyl)di(undec-10-enamide) is a chemical compound characterized by its unique molecular structure. This compound is part of the amide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a 2-methylpropane backbone with two undec-10-enamide groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methylpropane-1,2-diyl)di(undec-10-enamide) typically involves the reaction of 2-methylpropane-1,2-diamine with undec-10-enoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bonds. The process generally involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-Methylpropane-1,2-diyl)di(undec-10-enamide) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Methylpropane-1,2-diyl)di(undec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-(2-Methylpropane-1,2-diyl)di(undec-10-enamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’-(2-Methylpropane-1,2-diyl)di(undec-10-enamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Propane-1,2-diyl)di(undec-10-enamide): Similar structure but with a propane backbone instead of 2-methylpropane.
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)di(undec-10-enamide): Contains a cyclobutane ring, providing different chemical properties.
Uniqueness
N,N’-(2-Methylpropane-1,2-diyl)di(undec-10-enamide) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its 2-methylpropane backbone provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
61796-56-3 |
|---|---|
Molecular Formula |
C26H48N2O2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
N-[2-methyl-2-(undec-10-enoylamino)propyl]undec-10-enamide |
InChI |
InChI=1S/C26H48N2O2/c1-5-7-9-11-13-15-17-19-21-24(29)27-23-26(3,4)28-25(30)22-20-18-16-14-12-10-8-6-2/h5-6H,1-2,7-23H2,3-4H3,(H,27,29)(H,28,30) |
InChI Key |
XUOHCHFAUDBWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)CCCCCCCCC=C)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















